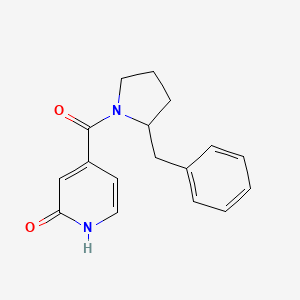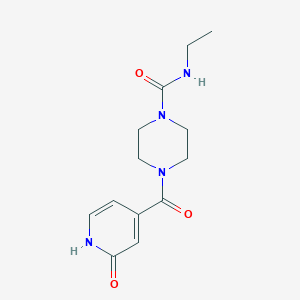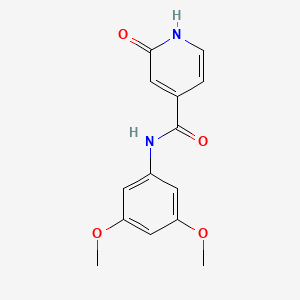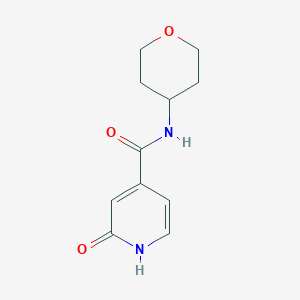![molecular formula C11H21N3O B6629326 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6629326.png)
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral compound with a molecular formula of C12H22N4O and a molecular weight of 246.33 g/mol.
Wirkmechanismus
The exact mechanism of action of 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not have any significant effects on the biochemical and physiological processes in humans. It has also been found to have antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol in lab experiments is its broad-spectrum antimicrobial activity. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol. One of the areas of research is the development of new antibiotics based on this compound. Another area of research is the study of its potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health.
In conclusion, this compound is a chemical compound with significant potential for applications in various fields of science. Its broad-spectrum antimicrobial activity and low toxicity make it a promising candidate for the development of new antibiotics and drugs for the treatment of oxidative stress-related diseases. Further studies are needed to fully understand its mechanism of action and potential effects on human health.
Synthesemethoden
The synthesis of 3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with (R)-3-amino-1-chloropropane in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol has been extensively studied for its potential applications in various fields of science. It has been found to have significant antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-4-11(3,5-6-15)12-7-10-8-13-14-9(10)2/h8,12,15H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHDPKNCKXILSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCO)NCC1=C(NN=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide](/img/structure/B6629251.png)
![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B6629253.png)

![2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B6629275.png)



![N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629289.png)
![3-hydroxy-N-[(1-methylcyclobutyl)methyl]pyridine-4-carboxamide](/img/structure/B6629291.png)
![N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629303.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide](/img/structure/B6629310.png)
![5-bromo-4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6629316.png)

